molecular formula C11H14N2O B11909393 4-Propyl-3,4-dihydroquinoxalin-2(1H)-one

4-Propyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B11909393
M. Wt: 190.24 g/mol
InChI Key: NTCZNMWNBFBWIR-UHFFFAOYSA-N
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Description

4-Propyl-3,4-dihydroquinoxalin-2(1H)-one is an organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound is characterized by a propyl group attached to the fourth position of the dihydroquinoxaline ring and a ketone group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2-diaminobenzene with a suitable diketone under acidic or basic conditions to form the quinoxaline ring. The propyl group can be introduced through alkylation reactions using propyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Propyl-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted quinoxalines, alcohols, and other functionalized derivatives.

Scientific Research Applications

4-Propyl-3,4-dihydroquinoxalin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Propyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroquinoxalin-2(1H)-one: Lacks the propyl group, leading to different chemical and biological properties.

    4-Methyl-3,4-dihydroquinoxalin-2(1H)-one: Contains a methyl group instead of a propyl group, affecting its reactivity and applications.

    6-Chloro-3,4-dihydroquinoxalin-2(1H)-one: The presence of a chlorine atom introduces different electronic effects and reactivity.

Uniqueness

4-Propyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of the propyl group, which influences its chemical reactivity, physical properties, and potential applications. The propyl group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other quinoxaline derivatives.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

4-propyl-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C11H14N2O/c1-2-7-13-8-11(14)12-9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3,(H,12,14)

InChI Key

NTCZNMWNBFBWIR-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC(=O)NC2=CC=CC=C21

Origin of Product

United States

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